N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide, also known as BMK-1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has a unique chemical structure that allows it to interact with specific molecular targets within cells, leading to a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Electrophysiological Activity
One area of research involves the synthesis and study of N-substituted imidazolylbenzamides, exploring their cardiac electrophysiological activity. Compounds with similar structures have demonstrated potency in in vitro assays, comparable to known selective class III agents used in clinical trials for cardiac conditions. This indicates that the 1H-imidazol-1-yl moiety can be a viable substitute in the N-substituted benzamide series for producing electrophysiological activity, suggesting potential applications in developing new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).
Antipsychotic Potential
Another study designed 2-phenyl-4-(aminomethyl)imidazoles as conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics. These compounds were synthesized and tested for their ability to block dopamine D2 receptor binding, indicating potential applications in the development of new antipsychotic medications (Thurkauf et al., 1995).
Antimicrobial and Antiviral Activities
The antimicrobial activity of compounds derived from similar chemical structures has also been evaluated, with some showing promising results against various microbial strains. This suggests potential applications in the development of new antimicrobial agents. Additionally, derivatives structurally related to benzimidazoles have been designed and tested as antiviral agents, specifically against rhinovirus, indicating potential research applications in antiviral therapy (Elmagd et al., 2017).
Anti-inflammatory and Anticancer Properties
Compounds with the imidazole moiety have been synthesized and tested for their anti-inflammatory activity, with some showing significant effects compared to non-steroidal anti-inflammatory drugs (NSAIDs). This highlights potential applications in developing new anti-inflammatory medications. Moreover, novel derivatives containing the imidazole moiety have shown promising anticancer activities against various cancer cell lines, indicating potential applications in cancer research and therapy (Kalsi et al., 1990).
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-26-19-13-7-3-9-15(19)21(25)24-16-10-4-2-8-14(16)20-22-17-11-5-6-12-18(17)23-20/h2-13H,1H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQGMMIDXIVRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.